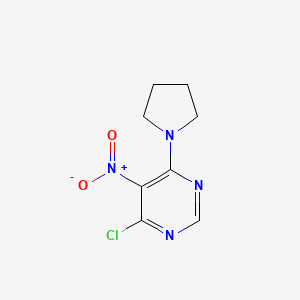

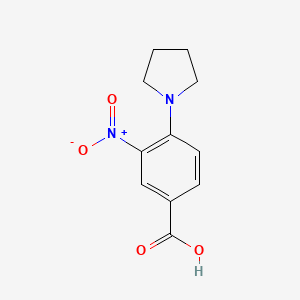

![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is a derivative of the thiazolo[3,2-a][1,3]diazepine class, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This class of compounds is of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a][1,3]diazepine derivatives has been explored through various methods. For instance, the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions has been investigated, leading to the formation of thieno[2,3-e][1,4]diazepine analogues in a one-pot process . Additionally, a one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and aliphatic 1,3-diamines has been described, which involves sequential 1,4-conjugated addition followed by regioselective cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a][1,3]diazepine derivatives is characterized by a seven-membered diazepine ring fused to a thiazole ring. The presence of a methyl group at the 3-position could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of thiazolo[3,2-a][1,3]diazepine derivatives can be influenced by the presence of functional groups and the overall ring structure. For example, the synthesis of azidinium salts and their subsequent reactions have been studied, demonstrating the formation of nucleophilic carbenes and their ability to react with various electrophiles . Although not directly related to the compound , these studies provide insight into the types of chemical reactions that could be explored.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a][1,3]diazepine derivatives would likely include moderate solubility in polar organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and a certain degree of chemical stability. The exact properties would need to be determined experimentally.

科研应用

Synthetic Approaches and Chemical Reactivity

Research on related heterocyclic compounds, such as benzodiazepines, thiazoles, and diazepines, highlights the importance of these scaffolds in the synthesis of compounds with potential biological activities. For instance, the synthetic utilities of o-phenylenediamines in the preparation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines showcase a variety of electrophilic reagents yielding compounds with significant biological applications (Ibrahim, 2011). Similarly, the review on 2,3-benzodiazepine-related compounds, including diazepines fused with five-membered nitrogen heterocycles, underscores the medicinal potential of these compounds, which could serve as a foundation for exploring the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Földesi et al., 2018).

Biological Activity and Pharmacological Potential

The review and synthesis of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties provide insights into the chemical versatility and potential therapeutic applications of related structures. These synthesized derivatives were evaluated for their biological activities, indicating the significance of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020). Moreover, studies on the Knoevenagel condensation products towards the development of anticancer agents further illustrate the critical role of chemical reactions in synthesizing biologically active molecules, potentially relevant to the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Tokala et al., 2022).

性质

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPZHGKCBBUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCCCN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

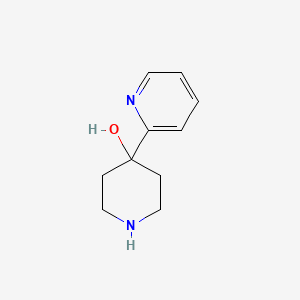

![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)

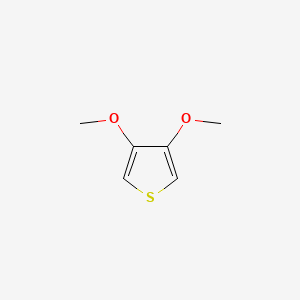

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

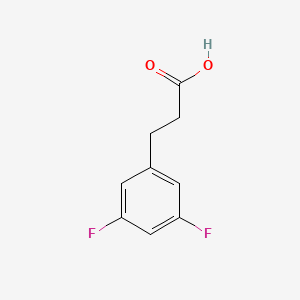

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)